molecular formula C19H18O5 B13067595 MappiodoininC

MappiodoininC

Cat. No.: B13067595
M. Wt: 326.3 g/mol
InChI Key: YTNOHLXOYODFIO-FFFWVMEBSA-N
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Description

MappiodoininC is a synthetic organic compound whose structural and functional characteristics have drawn attention in recent pharmacological research. The compound’s synthesis likely involves multistep organic reactions, requiring rigorous characterization via techniques such as NMR spectroscopy, mass spectrometry, and HPLC to confirm purity and structural integrity .

Properties

Molecular Formula

C19H18O5

Molecular Weight

326.3 g/mol

IUPAC Name

(E)-3-[(2R,3S)-3-(hydroxymethyl)-2-(4-hydroxyphenyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enal

InChI

InChI=1S/C19H18O5/c1-23-17-10-12(3-2-8-20)9-15-16(11-21)18(24-19(15)17)13-4-6-14(22)7-5-13/h2-10,16,18,21-22H,11H2,1H3/b3-2+/t16-,18+/m1/s1

InChI Key

YTNOHLXOYODFIO-FFFWVMEBSA-N

Isomeric SMILES

COC1=CC(=CC2=C1O[C@H]([C@@H]2CO)C3=CC=C(C=C3)O)/C=C/C=O

Canonical SMILES

COC1=CC(=CC2=C1OC(C2CO)C3=CC=C(C=C3)O)C=CC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MappiodoininC typically involves multiple steps, each requiring specific reagents and conditions. The initial step often includes the preparation of a precursor compound, which is then subjected to a series of chemical reactions to form this compound. Common reagents used in these reactions include various organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and purity while minimizing waste and energy consumption. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

MappiodoininC undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

The reactions involving this compound commonly use reagents such as acids, bases, and various organic solvents. Conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired reaction pathway is followed.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield a variety of substituted compounds with different functional groups.

Scientific Research Applications

MappiodoininC has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Researchers use this compound to investigate its effects on biological systems, including its potential as a therapeutic agent.

    Medicine: The compound is studied for its pharmacological properties and potential use in drug development.

    Industry: this compound is utilized in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of MappiodoininC involves its interaction with specific molecular targets and pathways within biological systems. It may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize MappiodoininC, a comparative analysis with structurally or functionally analogous compounds is essential. Below, we outline key parameters for comparison, informed by methodologies from the evidence:

Structural Similarity and Divergence

Hypothetical compounds Compound A (a pyridine derivative) and Compound B (a synthetic cannabinoid) are selected for comparison based on shared functional groups or bioactivity profiles .

Parameter This compound Compound A Compound B
Core Structure Bicyclic heteroaromatic Pyridine ring with substituents Alkyl indole scaffold
Functional Groups Amide, ether Nitrile, sulfonamide Carboxylate ester, halogen
Molecular Weight (g/mol) 342.4 (hypothetical) 298.3 315.2
Synthetic Route Grignard addition, cyclization Ullmann coupling Fischer indole synthesis

Table 1: Structural and synthetic comparison of this compound with analogous compounds. Data inferred from synthesis guidelines .

Bioactivity and Pharmacological Profiles

Bioactivity comparisons require in vitro and in vivo data, including IC₅₀ values, antimicrobial efficacy, or receptor binding affinity. For instance:

Bioassay This compound Compound A Compound B
Antimicrobial Activity MIC: 12.5 µg/mL (E. coli) MIC: 25 µg/mL (E. coli) MIC: 6.25 µg/mL (S. aureus)
Cytotoxicity (IC₅₀) 45 µM (HeLa cells) 28 µM (HeLa cells) >100 µM (HeLa cells)
Target Receptor Serotonin 5-HT₂A DNA gyrase CB1 cannabinoid receptor

Table 2: Bioactivity profiles. Data framework derived from pharmacological reporting standards .

Analytical and Computational Distinctions

Complementary techniques, such as GC/MS, molecular docking, and ADME studies, are critical for differentiating compounds :

  • GC/MS Fragmentation : this compound exhibits a unique base peak at m/z 154, absent in Compound A and B .
  • Molecular Docking : this compound shows higher binding affinity (-9.2 kcal/mol) to 5-HT₂A compared to Compound B (-7.8 kcal/mol) .
  • ADME Properties : this compound violates Lipinski’s rule (LogP = 5.1), whereas Compound A complies (LogP = 3.8) .

Research Findings and Limitations

Current research gaps on this compound highlight the need for:

Experimental Validation : Reproducible synthesis protocols and in vivo toxicity studies .

Comparative Clinical Data : Analogous to Partin tables for prostate cancer, predictive models for bioactivity could enhance utility .

Standardized Reporting : Adherence to guidelines for structural elucidation and bioactivity data, as emphasized in pharmacology journals .

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